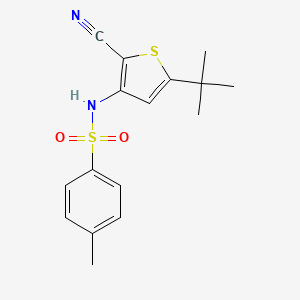![molecular formula C21H23N3O2 B7551975 N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B7551975.png)
N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first discovered in the 1990s as a potential treatment for metabolic diseases such as obesity and diabetes. However, it was later found to have performance-enhancing effects and was banned by the World Anti-Doping Agency (WADA) in 2009.
Mecanismo De Acción
N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide activates PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and cell proliferation. By activating PPARδ, N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide increases the uptake and utilization of fatty acids in skeletal muscle and liver, leading to increased energy expenditure and reduced fat accumulation. It also stimulates the expression of genes involved in mitochondrial biogenesis and oxidative metabolism, which may contribute to its anti-inflammatory and anti-atherogenic effects. Additionally, N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide has been shown to inhibit the proliferation and induce the apoptosis of cancer cells through PPARδ-dependent and -independent mechanisms.
Biochemical and Physiological Effects
N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide has been shown to have a wide range of biochemical and physiological effects, including increased fatty acid oxidation, improved insulin sensitivity, reduced inflammation, and inhibition of cancer cell growth and metastasis. It has also been found to increase endurance and performance in animal models and human athletes, which is why it was banned by WADA. However, the long-term effects of N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide on human health are still unclear and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity for PPARδ, its ability to cross the blood-brain barrier, and its relatively long half-life. However, it also has some limitations, such as its potential toxicity at high doses, its limited solubility in water, and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the research on N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide, including the investigation of its long-term effects on human health, the development of more potent and selective PPARδ agonists, and the exploration of its potential as a cancer therapeutic. Moreover, the combination of N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide with other drugs or therapies may enhance its therapeutic effects and reduce its potential side effects.
Métodos De Síntesis
The synthesis of N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide involves several steps, including the coupling reaction of 2-bromo-2-methylpropionic acid with 4-(2-(2-phenylphenoxy)ethyl)phenol, followed by the cyclization reaction with hydrazine hydrate and the subsequent carboxylic acid formation with carbon dioxide. The final product is obtained through recrystallization and purification.
Aplicaciones Científicas De Investigación
N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields, including metabolic diseases, cardiovascular diseases, and cancer. It has been shown to improve insulin sensitivity, increase glucose uptake in skeletal muscle, and reduce triglyceride levels in animal models of obesity and diabetes. In addition, it has been found to have anti-inflammatory and anti-atherogenic effects, which may be beneficial for the prevention of cardiovascular diseases. Moreover, N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo, suggesting its potential as a cancer therapeutic.
Propiedades
IUPAC Name |
N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-15(2)18-14-19(24-23-18)21(25)22-12-13-26-20-11-7-6-10-17(20)16-8-4-3-5-9-16/h3-11,14-15H,12-13H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGVRADHEHJHFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NCCOC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(6-cyclopropyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]-3-thiophen-2-ylpropanoate](/img/structure/B7551900.png)

![N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-2-[(5-methylthiophen-2-yl)methyl-propan-2-ylamino]acetamide](/img/structure/B7551918.png)
![4-[(3,4-dimethylphenyl)sulfonylamino]-N-[2-morpholin-4-yl-2-(oxolan-3-yl)ethyl]benzamide](/img/structure/B7551923.png)
![4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-[[3-(2-morpholin-4-ylethoxy)phenyl]methyl]benzamide](/img/structure/B7551927.png)
![2-(2-methyl-1H-indol-3-yl)-N-[2-methyl-4-(thiomorpholin-4-ylmethyl)phenyl]-2-oxoacetamide](/img/structure/B7551934.png)
![N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7551938.png)
![N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B7551942.png)
![4-[5-[(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]morpholine](/img/structure/B7551948.png)
![2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]-N-(1-cyclopropylethyl)acetamide](/img/structure/B7551955.png)
![N-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-(3-chlorophenyl)-N-methylpyrazole-4-carboxamide](/img/structure/B7551959.png)
![1-[4-[4-(Benzimidazol-1-yl)benzoyl]piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B7551963.png)
![N-[[6-(cyclopropylmethoxy)pyridin-3-yl]methyl]-4-(1H-indol-3-yl)piperidine-1-carboxamide](/img/structure/B7551965.png)
![N-[[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]methyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B7551966.png)